molecular formula C17H15N3O B2374422 1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 1429221-05-5

1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No.: B2374422
CAS No.: 1429221-05-5
M. Wt: 277.327
InChI Key: CMMMSEIGVZJLMS-XDHOZWIPSA-N
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Description

Synthesis Analysis

There are compounds substituted with amino or 8-quinolinyl moieties that exhibited enhanced antimicrobial activity . A series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles and 4-substituted 2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles have been successfully developed .


Chemical Reactions Analysis

Compounds substituted with amino or 8-quinolinyl moieties exhibited enhanced antimicrobial activity . A series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles and 4-substituted 2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles have been successfully developed .


Physical and Chemical Properties Analysis

The hydrazone N2 = C2, N5 = C6 double bond lengths show values of 1.285(2), 1.290(4) Å, respectively are in agreement with the typical C sp2 =N double bond length of 1.279(8) Å . Crystallographic analysis reveal that the molecule is stabilized by intermolecular interactions of hydrogen bond H2–O1 1.744(4) Å and H3–O1 1.859(5) Å with other molecules .

Scientific Research Applications

Potential Therapeutic Applications

1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone, a hydrazone derivative, has been explored for various potential therapeutic applications. A notable study reported the synthesis and evaluation of hydrazone derivatives for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. Specifically, a diphenolic hydrazone exhibited significant uterotrophic inhibition, while another compound demonstrated notable cytotoxicity against human malignant breast cell lines (Pandey, Pal, Dwivedi, & Hajela, 2002).

Structural Characterization

The structural aspects of hydrazone compounds have also been a subject of scientific interest. One study focused on synthesizing a new aromatic hydrazone and characterizing its structure through various methods, including X-ray diffraction, which provided detailed insights into its crystallographic properties (Xiao-xue, 2011).

Chemical Synthesis and Applications

Hydrazone derivatives have been synthesized through various chemical processes, and their applications span across different fields, including their role as ligands in metal complexes. For instance, Co(II), Ni(II), and Cu(II) complexes with 4-hydroxy-1-ethyl quinolin-2-(1 H )-one hydrazone were synthesized, and their structural and physico-chemical characteristics were studied. These complexes were found to have octahedral geometry for Co(II) and Ni(II), while Cu(II) complexes exhibited distorted octahedral geometry (Rai & Kumar, 2013).

Fluorescent Sensing

Additionally, hydrazone compounds have been utilized in the development of fluorescent sensors. A novel fluorescent Al3+ sensor based on a quinoline derivative was designed and synthesized, demonstrating significant fluorescence enhancement in the presence of Al3+ in certain solutions. This property was attributed to the formation of ligand–metal complexes, which inhibited photoinduced electron transfer (Qin & Yang, 2015).

Anticancer Properties

The anticancer properties of hydrazone derivatives have also been explored. A particular study discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with potent antiproliferative activity. This compound acted by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, among other mechanisms (Via, Gia, Gasparotto, & Ferlin, 2008).

Properties

IUPAC Name

2-[(E)-C-methyl-N-(quinolin-8-ylamino)carbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12(14-8-2-3-10-16(14)21)19-20-15-9-4-6-13-7-5-11-18-17(13)15/h2-11,20-21H,1H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMMSEIGVZJLMS-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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